molecular formula C13H24Cl4 B1625241 1,1,1,3-Tetrachlorotridecane CAS No. 67095-50-5

1,1,1,3-Tetrachlorotridecane

Cat. No.: B1625241
CAS No.: 67095-50-5
M. Wt: 322.1 g/mol
InChI Key: IWNXCNIVGYYYPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrachlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the tridecane molecule, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors designed for continuous operation. The process involves the continuous introduction of tridecane and chlorine gas into the reactor, where they react in the presence of a solid oxide catalyst . The reaction conditions are optimized to achieve high conversion rates and selectivity, with minimal by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrachlorotridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.

Major Products Formed

Scientific Research Applications

1,1,1,3-Tetrachlorotridecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,3-tetrachlorotridecane exerts its effects involves interactions with cellular membranes and proteins. The compound’s chlorinated structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with enzymes and other proteins, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3-Tetrachlorotridecane is unique due to its specific chlorine atom arrangement, which imparts distinct chemical and physical properties. This arrangement influences its reactivity, solubility, and interactions with biological systems, making it valuable for specific industrial and research applications .

Properties

IUPAC Name

1,1,1,3-tetrachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXCNIVGYYYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447445
Record name 1,1,1,3-tetrachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67095-50-5
Record name 1,1,1,3-tetrachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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